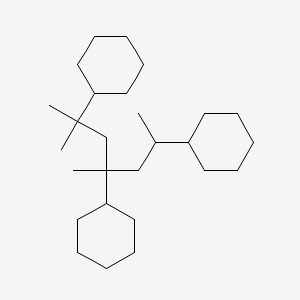
Cyclohexane, 1,1',1''-(1,1,3,5-tetramethyl-1,3,5-pentanetriyl)tris-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’,1’'-(1,1,3,5-Tetramethylpentane-1,3,5-triyl)tris(cyclohexane) is a complex organic compound with the molecular formula C27H50. It is characterized by its unique structure, which includes a central tetramethylpentane core bonded to three cyclohexane rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-(1,1,3,5-Tetramethylpentane-1,3,5-triyl)tris(cyclohexane) typically involves the reaction of 1,1,3,5-tetramethylpentane with cyclohexyl halides under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and efficiency. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are employed to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,1’,1’'-(1,1,3,5-Tetramethylpentane-1,3,5-triyl)tris(cyclohexane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reagents used.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the cyclohexane rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium hydride (NaH) or sodium amide (NaNH2) in aprotic solvents.
Major Products
The major products formed from these reactions include cyclohexanone, cyclohexanol, and various substituted cyclohexanes, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,1’,1’'-(1,1,3,5-Tetramethylpentane-1,3,5-triyl)tris(cyclohexane) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,1’,1’'-(1,1,3,5-Tetramethylpentane-1,3,5-triyl)tris(cyclohexane) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
- 1,1,2,2-Tetramethylcyclopentane
- 1,1,3,3-Tetramethoxypropane
- 2,2,3,3-Tetramethylpentane
Uniqueness
1,1’,1’'-(1,1,3,5-Tetramethylpentane-1,3,5-triyl)tris(cyclohexane) is unique due to its central tetramethylpentane core bonded to three cyclohexane rings, which imparts distinct chemical and physical properties. This structure differentiates it from other similar compounds and contributes to its specific reactivity and applications .
Propiedades
Número CAS |
63302-75-0 |
|---|---|
Fórmula molecular |
C27H50 |
Peso molecular |
374.7 g/mol |
Nombre IUPAC |
(2,6-dicyclohexyl-2,4-dimethylheptan-4-yl)cyclohexane |
InChI |
InChI=1S/C27H50/c1-22(23-14-8-5-9-15-23)20-27(4,25-18-12-7-13-19-25)21-26(2,3)24-16-10-6-11-17-24/h22-25H,5-21H2,1-4H3 |
Clave InChI |
KVXHICLGXOIJMS-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(C)(CC(C)(C)C1CCCCC1)C2CCCCC2)C3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3S,4R,5R,6R)-6-[(1R)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-one](/img/structure/B13750785.png)

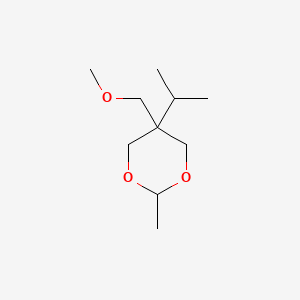



![(2,3,4,5,6-Pentachlorophenyl) 2-[[2-[(4-methylphenyl)sulfonylamino]acetyl]amino]acetate](/img/structure/B13750808.png)

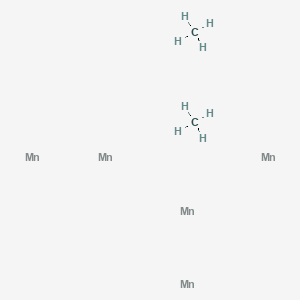
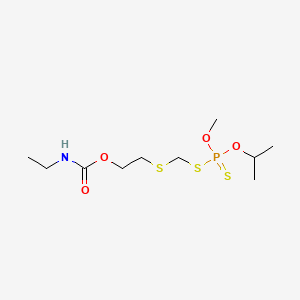
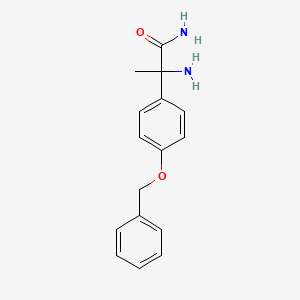
![4-Hydroxy-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B13750852.png)
